5-Azido-4-chloro-3(2H)-pyridazinone structure and properties
5-Azido-4-chloro-3(2H)-pyridazinone structure and properties
The following technical guide details the structure, synthesis, and properties of 5-Azido-4-chloro-3(2H)-pyridazinone.
CAS Registry Number: 40175-80-2 Molecular Formula: C₄H₂ClN₅O Molecular Weight: 171.54 g/mol
Executive Summary
5-Azido-4-chloro-3(2H)-pyridazinone is a highly functionalized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical scaffolds and photoaffinity labeling reagents. Characterized by the coexistence of an electrophilic pyridazinone core, a nucleofugal chlorine atom, and a reactive azide moiety, it serves as a versatile "linchpin" molecule. Unlike its 3-azido or 6-azido isomers, the 5-azido derivative does not undergo spontaneous azide-tetrazole tautomerism with the pyridazine ring nitrogens, rendering it a stable aryl azide capable of orthogonal transformations such as CuAAC (Click chemistry) and Staudinger ligation.
Chemical Identity & Structural Analysis[1][2][3]
Structural Core
The molecule consists of a six-membered pyridazine ring containing two adjacent nitrogen atoms (N1, N2). The structure is oxidized at position 3 to form a cyclic amide (lactam).
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Regiochemistry: The chlorine atom resides at position C4, while the azide group is attached to C5.
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Tautomerism: The pyridazinone ring exhibits lactam-lactim tautomerism. In solution, the lactam (NH-C=O) form predominates over the lactim (N=C-OH) form, stabilized by dimerization via hydrogen bonding.
The Azide Group (–N₃)
The 5-azido group is an electron-withdrawing substituent with significant resonance delocalization. Unlike 2-azidopyridines or 3-azidopyridazines, the 5-azido group in this molecule is not adjacent to a ring nitrogen.
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Implication: It cannot cyclize to form a fused tetrazolo[1,5-b]pyridazine system. It behaves strictly as a substituted aryl azide, maintaining distinct reactivity profiles for 1,3-dipolar cycloadditions.
Figure 1: Structural logic dictating the stability of the 5-azido isomer against auto-cyclization.
Synthesis Strategy
The industrial and laboratory synthesis of 5-azido-4-chloro-3(2H)-pyridazinone proceeds via a regioselective Nucleophilic Aromatic Substitution (SNAr) on the privileged scaffold 4,5-dichloro-3(2H)-pyridazinone.
Synthetic Pathway[4][5]
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Precursor Formation: Reaction of mucochloric acid with hydrazine sulfate yields 4,5-dichloro-3(2H)-pyridazinone.
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Regioselective Azidation: Treatment with sodium azide (NaN₃).[1]
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Selectivity: Nucleophilic attack occurs preferentially at the C5 position . The C4 position is sterically hindered by the adjacent carbonyl and electronically deactivated relative to C5 in the SNAr mechanism for this specific scaffold.
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Figure 2: Synthetic route from mucochloric acid to the target azide via regioselective substitution.
Experimental Protocol
Note: This protocol involves handling organic azides. Review Section 5 (Safety) before proceeding.
Materials:
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4,5-Dichloro-3(2H)-pyridazinone (1.0 eq)
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Sodium Azide (1.1 eq)
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Solvent: DMF (Dimethylformamide) or Acetonitrile/Water (1:1)
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Temperature: Ambient (20–25°C) to mild heat (40°C). Avoid reflux.
Step-by-Step Methodology:
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Dissolution: Dissolve 10 mmol of 4,5-dichloro-3(2H)-pyridazinone in 20 mL of DMF. Ensure complete solvation.
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Azidation: Add 11 mmol of sodium azide portion-wise over 10 minutes. The reaction is slightly exothermic; monitor temperature.
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Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.6) will disappear, replaced by the azide product (Rf ~0.4).
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Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The product typically precipitates as an off-white solid.
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Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove residual inorganic salts and DMF.
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Purification: Recrystallize from ethanol or purify via column chromatography if necessary. Do not distill.
Reactivity & Applications
Chemical Reactivity Profile
The 5-azido-4-chloro-3(2H)-pyridazinone molecule offers three distinct reactive vectors:
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Azide Cycloaddition (Click Chemistry):
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Reacts with terminal alkynes (CuAAC) to form 1,2,3-triazoles.[2] This is critical for attaching the pyridazinone pharmacophore to other drug delivery vectors or biological probes.
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Staudinger Reduction:
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Treatment with triphenylphosphine (PPh₃) followed by hydrolysis yields 5-amino-4-chloro-3(2H)-pyridazinone . This amine is a potent precursor for sulfonamide derivatives with antibacterial activity.
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Nucleophilic Displacement (C4-Cl):
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The remaining chlorine at C4 is deactivated but can still be displaced by strong nucleophiles (e.g., thiols, secondary amines) under forcing conditions, allowing for the creation of 4,5-disubstituted libraries.
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Biological & Pharmaceutical Relevance
Pyridazinone derivatives are "privileged structures" in medicinal chemistry.[3]
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Cardiovascular: Analogues act as phosphodiesterase III (PDE3) inhibitors (cardiotonic agents).[4]
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Photoaffinity Labeling: The 5-azido group is photolabile. Upon UV irradiation, it generates a nitrene intermediate that can insert into nearby C-H or N-H bonds. This property is utilized to map binding sites of pyridazinone-based drugs on receptors.
Figure 3: Divergent reactivity pathways for library generation and biological probing.
Safety Protocols (Critical)
Hazard Identification:
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Explosive Potential: High nitrogen-to-carbon ratio (C/N ≈ 0.8). While aryl azides are generally more stable than alkyl azides, this compound should be treated as potentially explosive.
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Shock Sensitivity: Do not use metal spatulas. Do not grind the solid.[5]
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Toxicity: Sodium azide (reagent) is highly toxic (inactivates cytochrome c oxidase).
Handling Guidelines:
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Rule of Six: Maintain the total mass of the reaction below 5 grams during initial optimization.
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Temperature Control: Never heat the reaction mixture or the isolated solid above 60°C. Decomposition can be violent.
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Waste Disposal: Quench unreacted azide in the mother liquor with 10% sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) to generate benign N₂ gas before disposal. Never pour azide solutions down the drain (risk of heavy metal azide formation in pipes).
References
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Synthesis of Pyridazinone Scaffolds: Benchchem. 4,5-Dichloro-3(2H)-pyridazinone: A Privileged Chemical Scaffold. Link
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Regioselectivity in Pyridazinones: ResearchGate. Facile synthesis of 4,5-disubstituted-3(2H)-pyridazinones. Link
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Azide Safety: University of Pittsburgh. Safe Handling of Azides. Link
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Biological Activity: National Institutes of Health (NIH). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents. Link
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Click Chemistry Applications: MDPI. Reactivity of Azides in Copper-Catalyzed Cycloadditions. Link
Sources
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,5-Dichloro-3(2H)-pyridazinone|High-Purity Research Chemical [benchchem.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.wisc.edu [ehs.wisc.edu]
